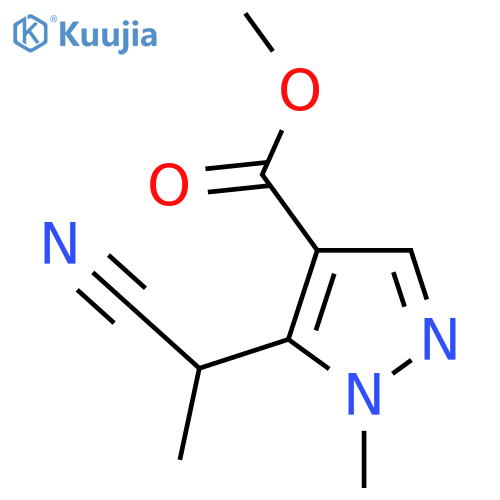

Cas no 2229307-55-3 (methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate)

2229307-55-3 structure

商品名:methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate

methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate

- 2229307-55-3

- EN300-1740708

-

- インチ: 1S/C9H11N3O2/c1-6(4-10)8-7(9(13)14-3)5-11-12(8)2/h5-6H,1-3H3

- InChIKey: NGCGGGIUOLZASB-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1C=NN(C)C=1C(C#N)C)=O

計算された属性

- せいみつぶんしりょう: 193.085126602g/mol

- どういたいしつりょう: 193.085126602g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 271

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 67.9Ų

methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1740708-5.0g |

methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate |

2229307-55-3 | 5g |

$5470.0 | 2023-06-03 | ||

| Enamine | EN300-1740708-1.0g |

methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate |

2229307-55-3 | 1g |

$1887.0 | 2023-06-03 | ||

| Enamine | EN300-1740708-5g |

methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate |

2229307-55-3 | 5g |

$5470.0 | 2023-09-20 | ||

| Enamine | EN300-1740708-10g |

methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate |

2229307-55-3 | 10g |

$8110.0 | 2023-09-20 | ||

| Enamine | EN300-1740708-1g |

methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate |

2229307-55-3 | 1g |

$1887.0 | 2023-09-20 | ||

| Enamine | EN300-1740708-2.5g |

methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate |

2229307-55-3 | 2.5g |

$3696.0 | 2023-09-20 | ||

| Enamine | EN300-1740708-0.1g |

methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate |

2229307-55-3 | 0.1g |

$1660.0 | 2023-09-20 | ||

| Enamine | EN300-1740708-0.5g |

methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate |

2229307-55-3 | 0.5g |

$1811.0 | 2023-09-20 | ||

| Enamine | EN300-1740708-0.05g |

methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate |

2229307-55-3 | 0.05g |

$1584.0 | 2023-09-20 | ||

| Enamine | EN300-1740708-0.25g |

methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate |

2229307-55-3 | 0.25g |

$1735.0 | 2023-09-20 |

methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

2229307-55-3 (methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate) 関連製品

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量